molecular formula C6H12N2O B570872 1-Oxa-7,8-diazaspiro[4.4]nonane CAS No. 119999-79-0

1-Oxa-7,8-diazaspiro[4.4]nonane

Cat. No.: B570872
CAS No.: 119999-79-0
M. Wt: 128.175
InChI Key: IUBVEUZKEZXPGB-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service registry number 119999-79-0, establishing its unique chemical identity within the global chemical database. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the designation "this compound" precisely describes the molecular architecture: a nine-membered spirocyclic system containing one oxygen atom at position 1 and two nitrogen atoms at positions 7 and 8.

The molecular formula C₆H₁₂N₂O reflects the compound's elemental composition, consisting of six carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. Multiple sources confirm the molecular weight as approximately 128.17 grams per mole, with slight variations in reported precision ranging from 128.172 to 128.1723 grams per mole. This consistency across independent sources validates the accuracy of the molecular characterization.

Property Value Source Reference
Chemical Abstracts Service Number 119999-79-0
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
International Union of Pure and Applied Chemistry Name This compound

The nomenclature system for spirocyclic compounds employs square brackets to indicate the ring sizes connected through the spiro center, where [4.4] denotes two four-membered rings in this particular case. The prefix designations "oxa" and "diaza" specify the heteroatom types and their quantities within the ring system, providing a systematic approach to naming these complex molecular structures.

Historical Development of Spirocyclic Heterocycles

The foundation of spirocyclic chemistry traces back to 1900 when von Baeyer discovered the first spiro compound, marking the beginning of a field that would eventually encompass thousands of unique molecular architectures. This pioneering work established the conceptual framework for understanding molecules that contain two or more rings sharing a single atom, typically a quaternary carbon center known as the spiroatom.

The evolution of spirocyclic heterocycle research has been characterized by periods of intensive development, particularly in the context of medicinal chemistry applications. The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into spirocyclic frameworks has expanded the structural diversity and biological activity profiles of these compounds significantly. The systematic study of these molecules has revealed their capacity to create naturally occurring three-dimensional structures that can reduce conformational entropy penalties associated with target binding, thereby enhancing their utility in pharmaceutical applications.

Recent developments since 2014 have focused particularly on strained spiro heterocycles, with researchers recognizing their potential as non-classical three-dimensional bioisosteres. The interest in these compounds has continuously risen among medicinal chemists, driven by their inherent structural characteristics that can impose beneficial physicochemical properties on lead compounds, including enhanced metabolic stability and optimized lipophilicity profiles.

The development of synthetic methodologies for constructing spirocyclic systems has evolved considerably from the early empirical approaches to sophisticated, mechanistically-driven strategies. Modern synthetic approaches often employ cyclization reactions, spiroannulation strategies, and protection-deprotection sequences to achieve the precise formation of these complex molecular architectures. The advancement of analytical techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, has enabled detailed structural characterization of these compounds, facilitating their systematic study and application.

Structural Uniqueness in the Spiro[4.4]nonane System

The spiro[4.4]nonane system represents a particularly intriguing class of spirocyclic compounds due to its unique geometric constraints and conformational properties. This bicyclic architecture consists of two five-membered rings connected through a single spirocarbon center, creating a rigid molecular framework that restricts conformational flexibility while maintaining three-dimensional spatial complexity.

The structural uniqueness of the spiro[4.4]nonane system manifests in several key aspects that distinguish it from other cyclic architectures. The perpendicular arrangement of the two ring systems results in the suppression of molecular interactions between π-systems when aromatic rings are present, leading to enhanced solubility and prevention of excimer formation commonly observed in solid-state fluorescent compounds. This geometric arrangement also contributes to the doubling of molecular weight combined with cross-shaped molecular structure and inherent rigidity, factors that lead to entanglement in the amorphous solid state and inhibition of crystallization processes.

Research on optically active spiro[4.4]nonane derivatives has revealed fascinating chiroptical behaviors that demonstrate the system's capacity for sophisticated stereochemical expression. The preparation of compounds such as spiro[4.4]nona-1,6-diene and related derivatives has enabled detailed studies of their circular dichroism properties, providing insights into the electronic transitions and conformational preferences of these rigid molecular frameworks.

Structural Feature Characteristic Implication
Ring Architecture Two five-membered rings Enhanced rigidity and conformational constraint
Spiro Center Single quaternary carbon Three-dimensional spatial organization
Geometric Arrangement Perpendicular ring orientation Suppressed π-system interactions
Conformational Flexibility Restricted rotation Predictable spatial arrangements

The methodology for constructing the spiro[4.4]nonane system has been extensively developed, particularly in the context of natural product synthesis such as fredericamycin A, an antitumor antibiotic that possesses this unique structural motif. X-ray crystallographic studies have confirmed that compounds containing this framework exhibit the characteristic perpendicular arrangement of aromatic portions, with the two ring systems positioned nearly at right angles to each other, similar to the spatial characteristics observed in the natural product.

The incorporation of heteroatoms into the spiro[4.4]nonane framework, as exemplified by this compound, introduces additional complexity and functionality to the basic carbon skeleton. The presence of oxygen and nitrogen atoms provides sites for hydrogen bonding interactions, coordination chemistry, and potential metabolic transformations, while maintaining the rigid three-dimensional structure that characterizes the parent spirocyclic system. This combination of structural rigidity with functional diversity positions these compounds as valuable scaffolds for drug design and materials science applications.

Properties

CAS No.

119999-79-0

Molecular Formula

C6H12N2O

Molecular Weight

128.175

IUPAC Name

6-oxa-2,3-diazaspiro[4.4]nonane

InChI

InChI=1S/C6H12N2O/c1-2-6(9-3-1)4-7-8-5-6/h7-8H,1-5H2

InChI Key

IUBVEUZKEZXPGB-UHFFFAOYSA-N

SMILES

C1CC2(CNNC2)OC1

Synonyms

1-Oxa-7,8-diazaspiro[4.4]nonane(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues with Varying Heteroatoms

1,6-Dioxa-2,8-diazaspiro[4.4]nonane Derivatives
  • Structure : Contains two oxygen (positions 1 and 6) and two nitrogen atoms (positions 2 and 8).
  • Synthesis : Prepared via thermal condensation of hydrazines and ketones at 60–80°C, followed by chromatographic purification .
  • Key Difference: The additional oxygen atom enhances polarity but reduces nitrogen-driven pharmacological activity compared to 1-Oxa-7,8-diazaspiro[4.4]nonane.
2,7-Diazaspiro[4.4]nonane Derivatives
  • Pharmacology : High affinity for sigma receptors (S1R: Kᵢ = 1.8–11 nM), with analgesic properties demonstrated in radioligand assays .
  • Key Difference : The absence of oxygen improves lipophilicity, enhancing blood-brain barrier penetration, unlike the oxygenated analogue .
1-Oxa-4-thiaspiro[4.4]nonane
  • Structure : Replaces one nitrogen with sulfur (position 4).
  • Applications: Limited pharmacological data but structurally relevant in materials science .

Functional Analogues with Different Ring Sizes

2-Oxa-7-azaspiro[3.5]nonane
  • Structure : Smaller spiro system (3.5 ring size vs. 4.4) with one oxygen and one nitrogen.
  • Synthesis : Oxalate salt synthesized via cyclization reactions .
  • Utility: Used as a building block in drug discovery but lacks the dual nitrogen pharmacophores of this compound .
1,4-Dioxa-6,8-diazaspiro[4.4]nonane
  • Structure : Two oxygen (positions 1 and 4) and two nitrogen atoms (positions 6 and 8).

Mechanistic and Computational Insights

  • This compound: DFT studies confirm the [2,3]-Wittig rearrangement mechanism, avoiding competing [1,2]-rearrangements due to steric and electronic factors .
  • 2,7-Diazaspiro[4.4]nonane: Molecular modeling reveals hydrophobic interactions with S1R’s TM3/TM4 domains, explaining its high affinity .

Preparation Methods

Intramolecular Nucleophilic Substitution

A widely reported method involves the reaction of N-benzyl-2-bromo-2-methylpropanamide with secondary amines to form the 1-oxa-4,6-diazaspiro[4.4]nonane scaffold. For 1-oxa-7,8-diazaspiro[4.4]nonane, analogous protocols utilize ethyl bromoacetate and tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate as precursors. Sodium hydride in anhydrous tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack and subsequent cyclization at 66°C. Yields for this step typically range from 65–75%, with purity confirmed via thin-layer chromatography (TLC).

Hydrogenation-Assisted Ring Closure

Reductive cyclization using Raney nickel under hydrogen pressure (50 psi) effectively converts cyano intermediates to amines, enabling spontaneous ring formation. For example, hydrogenation of tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate in ethanol at 40°C for 8 hours yields a spirocyclic amine intermediate, which is subsequently treated with sodium ethoxide to induce oxazolidinone formation. This method achieves an overall yield of 58% across four steps.

Functional Group Manipulation and Protection

Orthogonal Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is frequently employed to protect amine functionalities during spirocycle synthesis. For instance, Boc-protected intermediates undergo selective deprotection under acidic conditions (e.g., HCl/dioxane) without disrupting the spirocyclic core. Benzyloxycarbonyl (Cbz) groups are alternatively used, as seen in the synthesis of tert-butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, where hydrogenolysis removes the Cbz group post-cyclization.

Borane-Mediated Amide Reduction

Critical to accessing secondary amines in the spirocyclic framework, borane-dimethyl sulfide complexes in THF reduce amides to amines at 0–25°C over 12 hours. This step is pivotal in converting lactams to azaspirocyclic structures, with yields exceeding 80% when quenched carefully with methanol.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like THF enhance cyclization kinetics by stabilizing transition states, while ethanol facilitates hydrogenation by improving Raney nickel dispersion. Notably, switching from THF to toluene/n-butanol mixtures during workup prevents byproduct formation, as demonstrated in the final recrystallization of this compound derivatives.

Catalytic Systems

Raney nickel remains the catalyst of choice for hydrogenation due to its high surface area and compatibility with cyano groups. Sodium ethoxide in ethanol proves effective for base-mediated cyclization, minimizing side reactions compared to stronger bases like LDA.

Analytical and Spectroscopic Characterization

Structural Confirmation via NMR and MS

1H NMR spectra of this compound derivatives exhibit distinct singlet peaks for the spiro carbon-attached protons (δ 3.8–4.2 ppm) and split signals for adjacent heteroatoms. High-resolution mass spectrometry (HRMS) confirms molecular weights within 2 ppm error, while IR spectroscopy validates carbonyl (1650–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities.

Purity Assessment

HPLC with UV detection (λ = 254 nm) achieves >98% purity for most synthetic batches, with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) providing rapid in-process monitoring.

Scale-Up Considerations and Industrial Relevance

Batch vs. Continuous Flow Synthesis

While batch processes dominate current methodologies (e.g., 60 g scale in patent CN111574537B), continuous flow systems could enhance heat transfer during exothermic cyclization steps. However, catalyst fouling in hydrogenation stages presents a scalability challenge.

Cost Analysis

Raw material costs for a 1 kg batch of this compound approximate $12,000, driven by tert-butyl carbamate precursors and borane reagents. Transitioning to cheaper catalysts (e.g., Pd/C instead of Raney nickel) may reduce expenses by 15–20% .

Q & A

Basic: What are the established synthetic routes for 1-Oxa-7,8-diazaspiro[4.4]nonane and its derivatives?

The synthesis of this compound derivatives typically involves cyclization reactions. A robust method includes the reaction of α-(prop-2-yn-1-yloxy)hydrazones under thermal or catalytic conditions to form the spirocyclic backbone. For example, 9-alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones are synthesized via a tandem cyclization process using propargyl alcohol derivatives and hydrazones . Radical cyclization approaches, as demonstrated in the synthesis of spiro[4.4]nonane systems in fredericamycin A, can also be adapted for this scaffold . Key considerations include solvent selection (e.g., DMF or THF), temperature control (80–120°C), and purification via column chromatography.

Basic: How is structural characterization of this compound performed?

Structural elucidation relies on X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. For example, spirocyclic protons exhibit distinct splitting patterns due to restricted rotation.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Functional groups like carbonyls (if present) are identified via stretching vibrations.
    Comparative analysis with structurally related compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one ) helps validate assignments.

Advanced: What methodological strategies optimize the biological activity of this compound-based inhibitors?

To enhance inhibitory potency:

  • Stereochemical Control : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) ensures optimal spatial alignment with target proteins. For example, (5R)-configured derivatives show improved binding to menin-MLL interfaces .
  • Structure-Activity Relationship (SAR) : Systematic substitution at the spirocyclic core (e.g., alkyl, aryl, or heteroaryl groups) identifies pharmacophores.
  • Computational Modeling : Docking studies (using AutoDock or Schrödinger) predict binding affinities and guide modifications .
  • In Vitro Assays : Measure IC50_{50} values against target enzymes/receptors using fluorescence polarization or SPR.

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Discrepancies often arise from stereochemical variability , assay conditions , or impurity profiles . Mitigation strategies include:

  • Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude batch-dependent artifacts.
  • Comparative Studies : Benchmark against structurally characterized analogs (e.g., 1-benzyl-1,7-diazaspiro[4.4]nonane ) to isolate structural determinants of activity.
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify trends (e.g., substituent effects on IC50_{50}) .

Advanced: What role does computational chemistry play in studying this compound derivatives?

Computational methods are critical for:

  • Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) predict dominant conformers in solution .
  • Binding Mode Prediction : Docking studies identify key interactions (e.g., hydrogen bonds with kinase active sites).
  • Pharmacokinetic Profiling : QSAR models estimate solubility, permeability, and metabolic stability.
    For example, DFT calculations optimize electron distribution in the spirocyclic core to enhance reactivity .

Advanced: How do stereochemical variations impact the reactivity and bioactivity of this scaffold?

Stereochemistry profoundly affects both chemical reactivity and target engagement :

  • Reactivity : Diastereomers may show divergent reaction pathways. For instance, (5R)-configured derivatives undergo faster oxidation than (5S)-isomers due to steric effects .
  • Bioactivity : Enantiomers can exhibit opposing effects (e.g., (R)- vs. (S)-isomers binding to allosteric enzyme pockets) .
    Resolution via chiral chromatography or asymmetric synthesis is essential for activity studies.

Basic: What are the common applications of this compound in medicinal chemistry?

This scaffold is explored for:

  • Kinase Inhibition : Modulating pathways in oncology (e.g., menin-MLL interaction in leukemia ).
  • Antimicrobial Agents : Targeting bacterial enzymes (e.g., gyrase) via spirocyclic rigidity .
  • Neurological Therapeutics : Acting as σ-receptor ligands for neuropathic pain .

Advanced: What experimental designs are recommended for pharmacokinetic studies of derivatives?

Key steps include:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS analysis.
  • In Vivo Profiling :
    • Plasma Half-Life : IV/PO dosing in rodent models with serial blood sampling.
    • Tissue Distribution : Radiolabeled compounds tracked via PET/SPECT imaging.
      Comparative data from analogs (e.g., 2-methyl-2,7-diazaspiro[4.4]nonane ) guide dose optimization.

Basic: What analytical techniques quantify this compound in complex matrices?

  • LC-MS/MS : Selective ion monitoring (SIM) with deuterated internal standards.
  • GC-MS : For volatile derivatives after derivatization (e.g., silylation).
  • UV-Vis Spectroscopy : Quantification via λmax_{\text{max}} in purified samples.

Advanced: How can researchers address challenges in scaling up synthesis?

Scale-up hurdles include low yields and exothermic reactions . Solutions:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reproducibility .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) enhance turnover and reduce metal leaching.
  • Green Chemistry : Solvent-free conditions or water-mediated reactions minimize waste .

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